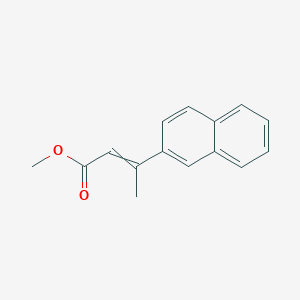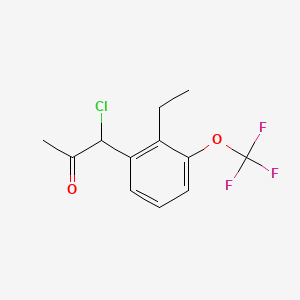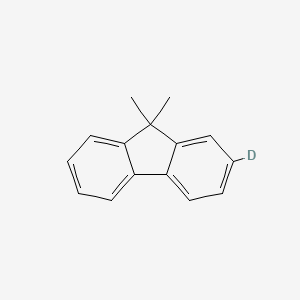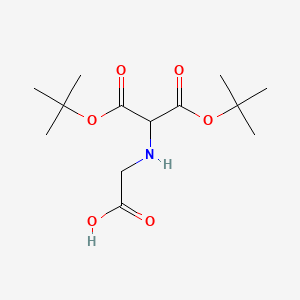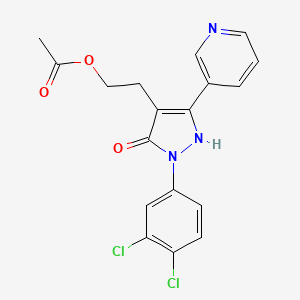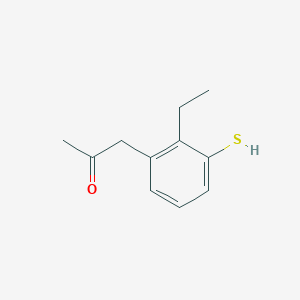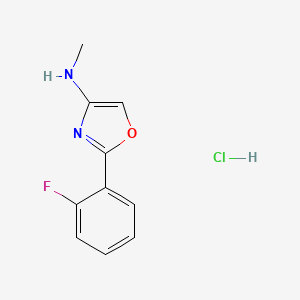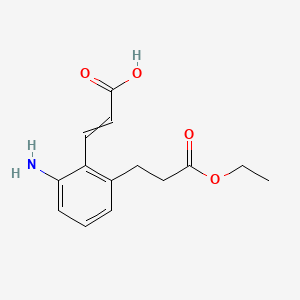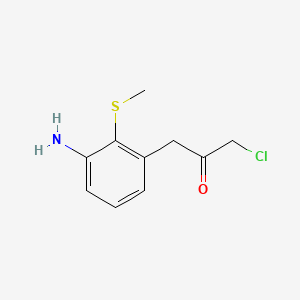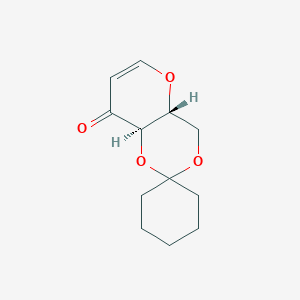
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose is a carbohydrate derivative that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique cyclohexylidene protecting group, which provides stability and specificity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose typically involves the protection of hydroxyl groups in the carbohydrate backbone. One common method includes the use of cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose involves its interaction with specific molecular targets and pathways. The cyclohexylidene group provides stability and specificity, allowing the compound to participate in selective reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Anhydro-6-deoxy-D-erythro-hex-1-en-3-ulose: This compound shares a similar carbohydrate backbone but lacks the cyclohexylidene protecting group.
1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-ribo-hex-1-enitol: Another carbohydrate derivative with different protecting groups and functional properties.
Uniqueness
The uniqueness of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose lies in its cyclohexylidene group, which provides enhanced stability and specificity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and various research applications .
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(4aR,8aR)-spiro[4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C12H16O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,10-11H,1-3,5-6,8H2/t10-,11+/m1/s1 |
Clave InChI |
FEWYIKHGBKYLNQ-MNOVXSKESA-N |
SMILES isomérico |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)C(=O)C=CO3 |
SMILES canónico |
C1CCC2(CC1)OCC3C(O2)C(=O)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

